molecular formula C4H10N2O3S B1331450 morpholine-4-sulfonamide CAS No. 25999-04-6

morpholine-4-sulfonamide

Cat. No.: B1331450
CAS No.: 25999-04-6
M. Wt: 166.2 g/mol
InChI Key: WZWQJRQCWCFUTM-UHFFFAOYSA-N
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Description

Morpholine-4-sulfonamide is an organic compound that features a morpholine ring bonded to a sulfonamide group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

Target of Action

Morpholine-4-sulfonamide, also known as 4-Morpholinesulfonamide, has been identified as a dual-targeting inhibitor of dihydrofolate reductase (DHFR) and DNA gyrase . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides. DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription .

Mode of Action

This compound interacts with its targets by interlocking into the cavity center of DHFR and DNA gyrase . It exhibits a lower binding fitness with DHFR than with DNA gyrase, indicating a stronger interaction with DHFR . The 4-thiazolone-linked methyl ester and sulfonamide units of the compound are responsible for the hydrogen bonding interactions .

Biochemical Pathways

The compound’s interaction with DHFR and DNA gyrase affects the biochemical pathways associated with nucleotide synthesis and DNA replication, respectively . By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, thereby affecting nucleotide synthesis. By inhibiting DNA gyrase, it interferes with the introduction of negative supercoils into DNA, affecting DNA replication and transcription .

Pharmacokinetics

The compound has a log Po/w (iLOGP) of 0.87, indicating its lipophilicity . It is highly soluble, with a solubility of 240.0 mg/ml .

Result of Action

The inhibition of DHFR and DNA gyrase by this compound can lead to antimicrobial effects. For instance, it has shown antibacterial efficacy against multidrug-resistant Klebsiella pneumoniae . It also demonstrated excellent antinociceptive and antiedematogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at room temperature under an inert atmosphere . In aquatic environments, sulfonamides, including this compound, can have long residence times due to their high resistance to biodegradation . This can lead to unintentional exposure of different organisms to the compound, potentially causing long-term ecological risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-4-sulfonamide can be synthesized through aromatic nucleophilic substitution reactions. One common method involves the reaction of fluoride nitrobenzene with this compound under specific conditions . Another approach is the one-pot synthesis from unactivated acids and amines via aromatic decarboxylative halosulfonylation, which leverages copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted morpholine derivatives.

Scientific Research Applications

Morpholine-4-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: These compounds share the sulfonamide functional group and have similar chemical properties.

    Morpholine Derivatives: These compounds contain the morpholine ring and exhibit similar reactivity.

Uniqueness

Morpholine-4-sulfonamide is unique due to its combination of the morpholine ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWQJRQCWCFUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298658
Record name 4-Morpholinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25999-04-6
Record name 4-Morpholinesulfonamide
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Record name 4-Morpholinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-4-sulfonamide
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Synthesis routes and methods I

Procedure details

Morpholine (5 ml) and sulfamide (11 g) in 1,4-dioxane (100 ml) were heated at reflux for 48 h. The solvent was evaporated under reduced pressure and the resulting solid partitioned between EtOAc and water. The organic phase was collected and the aqueous phase was further extracted with EtOAc (×4). The combined organic extracts were dried (MgSO4) and the solvent removed in vacuo. The solid residue was triturated with Et2O and filtered to give the subtitle compound as a white crystallin solid. Yield: 2.1 g.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5.00 g of sulfamide, 4.09 g of morpholine and 5 ml of 1,2-diethoxyethane were mixed and heated with stirring in an oil bath at 120° C. for 11 hours. The reaction solution was air-cooled to room temperature and the crystal was washed with diethyl ether, washed with methanol and then dried under reduced pressure to obtain 5.98 g of the desired compound as an brownish crystal having a melting point of 158 to 161° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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